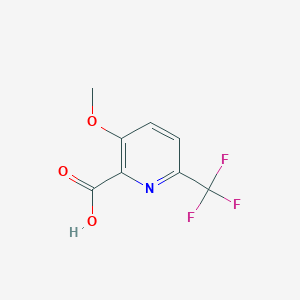

3-Methoxy-6-(trifluoromethyl)picolinic acid

Description

Properties

IUPAC Name |

3-methoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c1-15-4-2-3-5(8(9,10)11)12-6(4)7(13)14/h2-3H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIWSOTWTRSLCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673555 | |

| Record name | 3-Methoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214330-74-1 | |

| Record name | 3-Methoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHOXY-6-(TRIFLUOROMETHYL)PICOLINIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methoxy-6-(trifluoromethyl)picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 3-methoxy-6-(trifluoromethyl)picolinic acid, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The document elucidates the core chemical principles, step-by-step experimental protocols, and critical process considerations for the efficient synthesis of this target molecule. The synthesis is primarily approached through a retrosynthetic analysis, highlighting a key strategy involving the directed ortho-metalation of a 3-methoxy-6-(trifluoromethyl)pyridine intermediate. This guide is intended to serve as a practical resource for researchers and process chemists in the fine chemicals and life sciences industries.

Introduction: The Significance of this compound

This compound is a highly functionalized pyridine derivative. The unique substitution pattern, featuring a methoxy group at the 3-position, a trifluoromethyl group at the 6-position, and a carboxylic acid at the 2-position, imparts specific electronic and steric properties to the molecule. These characteristics make it a crucial intermediate in the synthesis of a range of biologically active compounds. The trifluoromethyl group, in particular, is a well-established bioisostere for a methyl group, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The picolinic acid moiety provides a handle for further chemical modifications, such as amide bond formation, to generate diverse libraries of compounds for screening and lead optimization.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound points towards a key disconnection at the C2-carboxyl bond. This suggests that the final step of the synthesis could be the introduction of the carboxylic acid group onto a pre-functionalized pyridine ring. This leads to the identification of 3-methoxy-6-(trifluoromethyl)pyridine as a pivotal intermediate.

Caption: Retrosynthetic analysis of the target molecule.

This strategy offers a convergent approach where the core pyridine scaffold is first assembled and then the carboxylic acid functionality is installed in the final stage. The primary challenges, therefore, lie in the efficient synthesis of the 3-methoxy-6-(trifluoromethyl)pyridine intermediate and the subsequent regioselective carboxylation.

Synthesis Pathway I: Directed Ortho-metalation of 3-Methoxy-6-(trifluoromethyl)pyridine

This pathway is arguably the most direct and elegant approach, leveraging the directing ability of the methoxy group to achieve regioselective functionalization of the pyridine ring.

Synthesis of the Key Intermediate: 3-Methoxy-6-(trifluoromethyl)pyridine

The synthesis of this intermediate can be approached from commercially available starting materials. A plausible route begins with a suitable di-substituted pyridine, followed by nucleophilic substitution and fluorination reactions.

Step 1: Synthesis of 2-chloro-5-(trifluoromethyl)pyridine

One common starting material for trifluoromethylated pyridines is 2-chloro-5-(trichloromethyl)pyridine, which can be converted to the trifluoromethyl derivative via a halogen exchange reaction.

Step 2: Introduction of the Methoxy Group

The methoxy group can be introduced via a nucleophilic aromatic substitution reaction on a suitable precursor, such as a halogenated pyridine. For instance, reacting 2-chloro-5-(trifluoromethyl)pyridine with sodium methoxide can yield 2-methoxy-5-(trifluoromethyl)pyridine. However, to achieve the desired 3-methoxy-6-(trifluoromethyl)pyridine, a different starting material or a rearrangement strategy would be necessary. A more direct approach involves starting with a pyridine ring that already contains the desired substitution pattern or can be readily converted to it.

A feasible route starts from 2-chloro-6-(trifluoromethyl)pyridine.

Experimental Protocol: Synthesis of 3-methoxy-6-(trifluoromethyl)pyridine (Illustrative)

-

Nitration of 2-chloro-6-(trifluoromethyl)pyridine: 2-chloro-6-(trifluoromethyl)pyridine is treated with a nitrating mixture (e.g., fuming nitric acid and sulfuric acid) to introduce a nitro group, primarily at the 3-position due to the directing effects of the existing substituents.

-

Reduction of the Nitro Group: The resulting 2-chloro-3-nitro-6-(trifluoromethyl)pyridine is then reduced to the corresponding amine, 3-amino-2-chloro-6-(trifluoromethyl)pyridine, using a standard reducing agent such as tin(II) chloride or catalytic hydrogenation.

-

Diazotization and Hydrolysis: The amino group is converted to a diazonium salt using nitrous acid, which is then hydrolyzed to a hydroxyl group, yielding 2-chloro-3-hydroxy-6-(trifluoromethyl)pyridine.

-

Methylation of the Hydroxyl Group: The hydroxyl group is methylated using a suitable methylating agent like dimethyl sulfate or methyl iodide in the presence of a base to give 2-chloro-3-methoxy-6-(trifluoromethyl)pyridine.

-

Dechlorination: The final step to obtain the key intermediate is the removal of the chlorine atom at the 2-position. This can be achieved through catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen source).

Directed Ortho-metalation and Carboxylation

The methoxy group at the 3-position of the pyridine ring is a powerful directing group for ortho-metalation. This allows for the regioselective deprotonation at the 2-position by a strong lithium base, followed by quenching with an electrophile, in this case, carbon dioxide, to install the carboxylic acid group.

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-6-(trifluoromethyl)picolinic Acid

Introduction

3-Methoxy-6-(trifluoromethyl)picolinic acid is a substituted pyridine carboxylic acid derivative of significant interest to researchers in medicinal chemistry and drug development. The presence of a trifluoromethyl group, a common bioisostere for chlorine, can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] The methoxy and carboxylic acid moieties also offer sites for chemical modification and interaction with biological targets.[3][4] Picolinic acid and its derivatives are known to exhibit a range of biological activities and are versatile scaffolds in medicinal chemistry.[3][5][6] Understanding the fundamental physicochemical properties of this compound is therefore crucial for its application in the synthesis of novel therapeutic agents and other functional materials.[7] This guide provides a comprehensive overview of its key physicochemical characteristics, supported by experimental protocols and expert insights.

Chemical Structure and Identification

The molecular structure of this compound is characterized by a pyridine ring substituted with a carboxylic acid group at the 2-position, a methoxy group at the 3-position, and a trifluoromethyl group at the 6-position.

Molecular Structure Diagram

Caption: Chemical structure of this compound.

| Identifier | Value | Source |

| CAS Number | 1214330-74-1 | [7][8][9][10][11][12][13][14] |

| Molecular Formula | C8H6F3NO3 | [7][8][13][15] |

| Molecular Weight | 221.13 g/mol | [7][8] |

| IUPAC Name | 3-methoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid | [8] |

| InChI | InChI=1S/C8H6F3NO3/c1-15-4-2-3-5(8(9,10)11)12-6(4)7(13)14/h2-3H,1H3,(H,13,14) | [16] |

| InChIKey | DNIWSOTWTRSLCX-UHFFFAOYSA-N | [10][16] |

| SMILES | COC1=C(N=C(C=C1)C(F)(F)F)C(=O)O | [16] |

Physicochemical Properties

| Property | Value | Method/Source |

| Physical Form | White to off-white solid | [10] |

| Melting Point | Not available (N/A) | [8] |

| Boiling Point | 299.4 ± 40.0 °C (Predicted) | [8] |

| Solubility | Insoluble in water (Predicted), Soluble in methanol, DMSO (Predicted) | Based on general solubility of similar organic acids |

| pKa | ~3-4 (Estimated) | Based on pKa of picolinic acid and electronic effects of substituents |

| LogP | 1.80720 (Predicted) | [15] |

Experimental Protocols for Physicochemical Property Determination

For researchers requiring precise experimental data, the following section outlines standard protocols for the determination of key physicochemical properties.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically <1°C) is characteristic of a pure crystalline solid.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid sample.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of this compound is finely ground to a powder to ensure uniform heat distribution.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of approximately 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a steady rate. A preliminary rapid heating can be performed to determine an approximate melting range. For an accurate measurement, the temperature is increased slowly (1-2°C per minute) as it approaches the expected melting point.

-

Data Recording: The temperatures at which the first droplet of liquid appears and at which the entire sample becomes a clear liquid are recorded as the melting range.

Solubility Determination

Solubility is a key parameter influencing bioavailability and formulation. The "shake-flask" method is a reliable technique for determining equilibrium solubility.

Step-by-Step Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is crucial for predicting the ionization state of the molecule at different pH values, which affects its solubility, absorption, and interaction with biological targets. Potentiometric titration is a standard method for pKa determination.

Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for determining the pKa of a compound using potentiometric titration.

Step-by-Step Methodology:

-

Solution Preparation: A precise amount of this compound is dissolved in a known volume of deionized water or a suitable co-solvent if the aqueous solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).

Spectral Data and Characterization

While specific, publicly available spectra for this compound are limited, this section outlines the expected spectral features based on its structure and provides a general protocol for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy protons, and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule, including the carbons of the pyridine ring, the carboxylic acid, the methoxy group, and the trifluoromethyl group.

-

¹⁹F NMR: Fluorine NMR will show a characteristic signal for the trifluoromethyl group, providing information about its electronic environment.

General NMR Sample Preparation Protocol:

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is soluble.

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Transfer: Transfer the solution to a clean, dry NMR tube.

-

Analysis: Acquire the NMR spectra on a high-resolution NMR spectrometer.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

-

O-H stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the carboxylic acid hydroxyl group.

-

C=O stretch: A strong absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

-

C-O stretch: Bands associated with the methoxy group and the carboxylic acid C-O bond.

-

C-F stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹ are characteristic of the trifluoromethyl group.

-

Aromatic C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

General IR Sample Preparation Protocol (ATR):

-

Sample Placement: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak ([M]⁺ or [M-H]⁻) corresponding to the molecular weight of the compound (221.13 g/mol ).

-

Fragmentation Pattern: Characteristic fragment ions may be observed due to the loss of functional groups such as -COOH, -OCH₃, and -CF₃.

General Mass Spectrometry Sample Preparation Protocol (LC-MS):

-

Solution Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Injection: Inject the solution into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

Analysis: The compound is separated by the LC and then ionized (e.g., by electrospray ionization - ESI) and detected by the mass spectrometer.

Applications in Drug Discovery and Development

Picolinic acid derivatives are valuable building blocks in the synthesis of pharmaceuticals.[3] The trifluoromethyl group is a key pharmacophore that can improve a drug's metabolic stability and cell permeability.[1] The methoxy group can influence binding interactions and solubility. Therefore, this compound is a promising scaffold for the development of new therapeutic agents targeting a variety of diseases. Its carboxylic acid handle allows for the straightforward formation of amides and esters, enabling the creation of diverse chemical libraries for screening and lead optimization.

Safety and Handling

Based on available safety data, this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[10]

Conclusion

This technical guide provides a comprehensive overview of the known and anticipated physicochemical properties of this compound. While some experimental data is not yet widely available, the provided protocols and estimations based on structurally related compounds offer a solid foundation for researchers working with this molecule. Its unique combination of functional groups makes it a valuable tool in the design and synthesis of novel compounds with potential therapeutic applications. Further experimental characterization of its properties will undoubtedly contribute to its broader use in the scientific community.

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Picolinic acid - Wikipedia [en.wikipedia.org]

- 6. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. americanelements.com [americanelements.com]

- 9. This compound | 1214330-74-1 [sigmaaldrich.com]

- 10. This compound | 1214330-74-1 [sigmaaldrich.com]

- 11. arctomsci.com [arctomsci.com]

- 12. 1214330-74-1|this compound|BLD Pharm [bldpharm.com]

- 13. This compound - CAS:1214330-74-1 - Sunway Pharm Ltd [3wpharm.com]

- 14. This compound | 1214330-74-1 [sigmaaldrich.com]

- 15. 3-methoxy-6-(trifluoromethyl)pyridine-2-carboxylic Acid, CasNo.1214330-74-1 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]

- 16. PubChemLite - this compound (C8H6F3NO3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 3-Methoxy-6-(trifluoromethyl)picolinic acid: A Key Building Block in Targeted Protein Degradation

Introduction: The Strategic Importance of a Unique Picolinic Acid Derivative

In the rapidly evolving landscape of medicinal chemistry and drug discovery, the pursuit of novel therapeutic modalities is paramount. One of the most promising of these is Targeted Protein Degradation (TPD), a strategy that eliminates disease-causing proteins rather than merely inhibiting them. Within this field, the design and synthesis of Proteolysis Targeting Chimeras (PROTACs) represent a significant leap forward.[1] These heterobifunctional molecules recruit specific proteins to the cellular ubiquitin-proteasome system for disposal, offering a powerful tool against targets previously considered "undruggable."[2]

At the heart of this technology lies the need for advanced, precisely functionalized chemical building blocks. 3-Methoxy-6-(trifluoromethyl)picolinic acid (CAS Number: 1214330-74-1) has emerged as a compound of significant interest to researchers in this domain. Its classification by numerous chemical suppliers as a "Protein Degrader Building Block" underscores its designed utility in the synthesis of these sophisticated therapeutic agents.

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It delves into the compound's physicochemical properties, discusses plausible synthetic strategies, and contextualizes its critical role in the construction of PROTACs, thereby offering insights into its application in modern drug discovery.

Physicochemical and Structural Characteristics

The unique substitution pattern of this compound imparts a specific set of properties that are highly desirable in medicinal chemistry. The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group but with profoundly different electronic properties.[3] It is highly electron-withdrawing and can increase the metabolic stability of a molecule by blocking potential sites of oxidation.[4] Furthermore, the -CF3 group enhances lipophilicity, which can improve cell permeability—a critical factor for PROTACs that must engage intracellular targets.[4] The methoxy (-OCH3) group and the carboxylic acid (-COOH) on the picolinic acid scaffold provide key handles for synthetic elaboration and potential points of interaction with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1214330-74-1 | [5] |

| Molecular Formula | C₈H₆F₃NO₃ | [5] |

| Molecular Weight | 221.13 g/mol | [5] |

| IUPAC Name | 3-methoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid | |

| Physical Form | White to off-white solid | |

| Purity (Typical) | ≥98% | |

| Storage Conditions | Inert atmosphere, 2-8°C |

Synthetic Strategies: A Plausible Retrosynthetic Approach

A plausible strategy could start from a pre-functionalized pyridine, such as 2,6-dichloro-3-trifluoromethylpyridine.[6] The chlorine atoms at the 2 and 6 positions offer differential reactivity, allowing for sequential nucleophilic substitution.

Caption: Plausible synthetic workflow for this compound.

Step-by-Step Methodological Considerations:

-

Regioselective Nucleophilic Aromatic Substitution: Starting with a di-chlorinated pyridine, a regioselective substitution with sodium methoxide could install the methoxy group at the 6-position. The reaction conditions (temperature, solvent) would be critical to control the selectivity.

-

Introduction of the Carboxylic Acid: The remaining chlorine at the 2-position can be converted to the carboxylic acid. A common method involves a metal-halogen exchange (e.g., using n-butyllithium or a Grignard reagent) to form an organometallic intermediate. This intermediate can then be quenched with carbon dioxide (dry ice) to yield the carboxylate, which upon acidic workup gives the desired picolinic acid.

This proposed pathway is a standard, logical approach for this class of molecules. However, it is important to note that optimization of reaction conditions would be necessary to achieve a good yield and purity.

Core Application: A Scaffold for PROTAC Synthesis

The primary utility of this compound is as a structural component in the synthesis of PROTACs. A PROTAC molecule is comprised of three key parts: a ligand that binds to the protein of interest (the "warhead"), a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two.[7]

Caption: The tripartite architecture of a PROTAC molecule.

This compound can be incorporated into either the "warhead" or the linker, or even as part of a novel E3 ligase ligand, depending on the therapeutic target and design strategy. The carboxylic acid functionality is a versatile chemical handle for this purpose, readily undergoing amide bond formation.

Experimental Workflow: Amide Coupling Protocol

The carboxylic acid of this compound can be coupled to an amine-containing linker or ligand using standard peptide coupling reagents.

Detailed Step-by-Step Protocol:

-

Activation of the Carboxylic Acid:

-

Dissolve 1.0 equivalent of this compound in an anhydrous aprotic solvent (e.g., dimethylformamide or dichloromethane).

-

Add 1.1 equivalents of a peptide coupling reagent (e.g., HATU, HBTU, or EDC) and 1.5 equivalents of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).

-

Stir the mixture at room temperature for 15-30 minutes to form the activated ester. The causality here is the conversion of the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the amine.

-

-

Amide Bond Formation:

-

To the solution of the activated acid, add 1.0 equivalent of the desired amine-functionalized component (e.g., an amine-terminated linker).

-

Allow the reaction to stir at room temperature for 2-12 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Workup and Purification:

-

Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with an aqueous acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine to remove unreacted reagents and byproducts.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the desired amide product. This protocol is self-validating through the monitoring of the reaction and the characterization of the purified product by NMR and mass spectrometry.

-

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling this compound.

Table 2: Hazard Information

| Hazard Statement | Description | Source |

| H302 | Harmful if swallowed | |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation |

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion and Future Outlook

This compound is a specialized building block with significant potential in the field of targeted protein degradation. Its unique combination of a trifluoromethyl group for metabolic stability and lipophilicity, a methoxy group, and a synthetically versatile carboxylic acid handle makes it an attractive scaffold for the construction of PROTACs and other chemical biology tools. While detailed synthetic and application data in peer-reviewed literature remains to be broadly published, its commercial availability and classification as a protein degrader building block point to its growing importance in both academic and industrial drug discovery programs. As the field of TPD continues to expand, the demand for novel, well-characterized building blocks like this picolinic acid derivative is expected to increase, paving the way for the development of new and more effective therapeutics.

References

- 1. arctomsci.com [arctomsci.com]

- 2. Degrader Building Blocks for Targeted Protein Degradation [merckmillipore.com]

- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. americanelements.com [americanelements.com]

- 6. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-methoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of 3-methoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid, a fluorinated pyridine derivative of significant interest in medicinal chemistry. We will explore its synthesis, physicochemical properties, chemical reactivity, and burgeoning applications as a key building block in the development of novel therapeutic agents. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this versatile molecule.

Introduction: The Strategic Importance of Fluorinated Pyridines

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The strategic incorporation of fluorine-containing substituents, such as the trifluoromethyl (-CF3) group, has become a cornerstone of modern drug design. The -CF3 group can profoundly and beneficially alter a molecule's properties, including its:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes, which can increase a drug's half-life.

-

Lipophilicity: The -CF3 group significantly increases the lipophilicity (fat-solubility) of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1]

-

Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic properties of the pyridine ring and influence hydrogen bonding capabilities, potentially leading to stronger and more selective interactions with biological targets.[1]

3-methoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid combines these advantages with the inherent chemical versatility of the pyridine-2-carboxylic acid moiety. This makes it a highly valuable intermediate for synthesizing complex molecules with tailored biological activities.[2][3]

Chemical Synthesis and Rationale

The synthesis of 3-methoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While several routes are possible, a common strategy involves the construction of the substituted pyridine ring from key precursors.

A plausible and illustrative synthetic pathway begins with a suitable precursor like 2-chloro-6-(trifluoromethyl)pyridine. This intermediate is itself synthesized from picoline through chlorination and fluorination steps.[3][4] The synthesis of the final carboxylic acid product then proceeds via a series of functional group interconversions.

Illustrative Synthetic Workflow

The following diagram outlines a conceptual synthetic pathway. The specific reagents and conditions represent common organic chemistry transformations chosen for their efficiency and selectivity.

Caption: Conceptual workflow for the synthesis of the target compound.

Expert Rationale Behind Experimental Choices

-

Radical Chlorination and Halogen Exchange: The initial steps to form the trifluoromethylpyridine precursor are robust industrial processes. Radical chlorination of the methyl group is followed by a halogen exchange (Halex) reaction, a standard method for introducing fluorine.[3]

-

Directed Ortho-Metalation (DoM): To install the methoxy group at the C3 position, a DoM strategy is highly effective. A directing group on the pyridine ring (often the nitrogen itself or a temporary directing group) guides a strong base (like lithium diisopropylamide, LDA) to deprotonate the adjacent C3 position selectively. The resulting lithiated species can then be quenched with an electrophilic methoxy source.

-

Palladium-Catalyzed Carbonylation: Introducing the carboxylic acid group at C2 is efficiently achieved via carbonylation. The chloro-substituent at C2 is amenable to palladium-catalyzed cross-coupling reactions. In the presence of carbon monoxide, methanol, and a suitable palladium catalyst (e.g., Pd(PPh3)4), the methyl ester is formed. This method is preferred for its high functional group tolerance and efficiency.

-

Saponification: The final step is a simple hydrolysis of the methyl ester to the carboxylic acid. This is typically accomplished under basic conditions (saponification) using sodium hydroxide, followed by an acidic workup to protonate the carboxylate salt.

Physicochemical Properties and Characterization

A thorough understanding of the compound's physicochemical properties is critical for its application in drug development, influencing everything from formulation to ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

| Property | Value | Source |

| IUPAC Name | 3-methoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid | - |

| Synonyms | 3-Methoxy-6-(trifluoromethyl)picolinic acid | [2] |

| CAS Number | 1214330-74-1 | [2] |

| Molecular Formula | C8H6F3NO3 | [2] |

| Molecular Weight | 221.13 g/mol | [2] |

| Exact Mass | 221.03000 Da | [2] |

| LogP (calculated) | 1.807 | [2] |

| PSA (Polar Surface Area) | 59.42 Ų | [2] |

| Storage | Keep in a dry and cool condition | [2] |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the methoxy group protons (~4.0 ppm), and distinct aromatic protons on the pyridine ring, with coupling patterns confirming their relative positions.

-

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): A singlet corresponding to the -CF3 group would be expected, providing a clear signature for this moiety.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Signals for each of the eight unique carbon atoms would be present, including the characteristic quartet for the -CF3 carbon due to C-F coupling.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass (221.0300) would confirm the molecular formula. Fragmentation patterns can provide further structural information.

-

Infrared (IR) Spectroscopy: Key stretches would include a broad O-H stretch for the carboxylic acid, a C=O stretch (~1700 cm⁻¹), and C-F stretching bands.

Applications in Medicinal Chemistry and Drug Development

3-methoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid is primarily utilized as a versatile intermediate in the synthesis of more complex, biologically active molecules.[2] Its structure is found within patented compounds investigated for a range of therapeutic areas. The pyridine-2-carboxylic acid moiety is a well-known metal-chelating group and can act as a key pharmacophore for interacting with metalloenzymes.

Role as a Key Building Block

The true value of this compound lies in the reactivity of its functional groups, which allows for diverse synthetic elaborations:

-

Carboxylic Acid Handle: The -COOH group is a versatile anchor point for amide bond formation. It can be readily coupled with a wide array of amines to generate libraries of amide derivatives, a common strategy in lead optimization to explore structure-activity relationships (SAR).

-

Pyridine Ring Functionalization: The pyridine ring can undergo further substitution reactions, allowing for the introduction of additional diversity elements to fine-tune the pharmacological profile.

Potential Therapeutic Targets and Pathways

While specific approved drugs containing this exact core are not prominently documented, the trifluoromethyl-pyridine motif is prevalent in compounds targeting a wide range of diseases.[3] For example, derivatives of trifluoromethylpyridines have been explored as inhibitors of kinases involved in cancer cell proliferation.[1] The carboxylic acid function could also be used to target enzymes like histone deacetylases (HDACs) or matrix metalloproteinases (MMPs), where a metal-chelating group is often required for inhibitory activity.

Caption: Synthetic utility and potential pharmacological roles of the core molecule.

Experimental Protocol: Amide Coupling

This section provides a representative, detailed protocol for a standard amide coupling reaction, a frequent next step for this intermediate in a drug discovery workflow. This protocol is a self-validating system, incorporating in-process checks and final analysis.

Objective: To synthesize N-benzyl-3-methoxy-6-(trifluoromethyl)pyridine-2-carboxamide.

Materials:

-

3-methoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq)

-

Benzylamine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 3-methoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DMF.

-

Reagent Addition: Add HATU (1.2 eq) to the solution and stir for 5 minutes. This is the pre-activation step, forming the active ester.

-

Base and Amine Addition: Add DIPEA (2.5 eq) followed by the dropwise addition of benzylamine (1.1 eq).

-

Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour. The reaction is complete when the starting carboxylic acid is consumed.

-

Workup - Quenching: Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate.

-

Workup - Washing: Wash the organic layer sequentially with saturated NaHCO3 solution (to remove unreacted acid and acidic byproducts), water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Final Validation: Characterize the final, purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Safety and Handling

While specific toxicity data for this compound is limited, it should be handled with the standard precautions for laboratory chemicals. Based on related structures, potential hazards include:

-

Acute Toxicity: May be harmful if swallowed.[5]

-

Irritation: Causes skin and serious eye irritation.[5]

-

Respiratory Irritation: May cause respiratory irritation.[5]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

3-methoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid stands out as a high-value building block for modern drug discovery. The strategic placement of its methoxy, trifluoromethyl, and carboxylic acid functionalities provides a powerful combination of desirable physicochemical properties and synthetic versatility. Its utility in constructing novel molecular architectures makes it a compound of considerable interest for researchers aiming to develop next-generation therapeutics. As the demand for metabolically robust and potent drug candidates continues to grow, the importance of fluorinated intermediates like this one is set to increase.

References

- 1. nbinno.com [nbinno.com]

- 2. 3-methoxy-6-(trifluoromethyl)pyridine-2-carboxylic Acid, CasNo.1214330-74-1 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 6-(Trifluoromethyl)pyridine-2-carboxylic acid | C7H4F3NO2 | CID 14761453 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Methoxy-6-(trifluoromethyl)picolinic Acid

This technical guide provides a comprehensive overview of 3-Methoxy-6-(trifluoromethyl)picolinic acid, a fluorinated pyridine derivative of significant interest to researchers in medicinal chemistry and drug discovery. The document details its chemical properties, outlines a logical synthetic approach, and discusses its applications as a key building block in the development of novel therapeutics.

Core Molecular Attributes

This compound is a substituted picolinic acid, which is a derivative of pyridine with a carboxylic acid group at the 2-position[1]. The presence of both a methoxy group and a trifluoromethyl group on the pyridine ring imparts unique electronic and conformational properties to the molecule, making it a valuable scaffold in medicinal chemistry.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. These data are essential for its application in chemical synthesis, enabling accurate calculations for stoichiometry and characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆F₃NO₃ | [2][3] |

| Molecular Weight | 221.13 g/mol | [2][3] |

| CAS Number | 1214330-74-1 | [2][3][4] |

| Canonical SMILES | COC1=C(N=C(C=C1)C(F)(F)F)C(=O)O | [5] |

| InChI Key | DNIWSOTWTRSLCX-UHFFFAOYSA-N | |

| Physical Form | White to off-white solid | |

| Purity | Typically ≥98% | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C |

Chemical Structure

The chemical structure of this compound is depicted below. The arrangement of the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group creates a distinct electronic profile on the pyridine ring, influencing its reactivity and interaction with biological targets.

Caption: 2D structure of this compound.

Synthesis and Manufacturing

While specific, peer-reviewed synthetic procedures for this compound are not widely published, a logical and robust synthetic route can be proposed based on established organometallic and heterocyclic chemistry principles. The following protocol is a well-reasoned approach for its laboratory-scale synthesis, designed for high yield and purity.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic strategy involves the construction of the substituted pyridine ring followed by the introduction or modification of the carboxylic acid functionality. A key consideration is the selective introduction of the trifluoromethyl and methoxy groups at the desired positions. A practical starting material would be a suitably substituted pyridine derivative that allows for regioselective functionalization.

Step-by-Step Experimental Protocol (Proposed)

This proposed synthesis begins with a commercially available dichloropyridine derivative, leveraging selective substitution reactions to install the required functional groups.

Step 1: Selective Methoxylation

-

Reaction: Nucleophilic aromatic substitution of 2,5-dichloro-6-(trifluoromethyl)pyridine.

-

Rationale: The chlorine at the 2-position is generally more activated towards nucleophilic substitution. However, reaction conditions can be optimized for selective substitution.

-

Procedure:

-

To a solution of 2,5-dichloro-6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq) portion-wise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate, 2-chloro-5-methoxy-6-(trifluoromethyl)pyridine.

-

Step 2: Palladium-Catalyzed Carboxylation

-

Reaction: Introduction of the carboxylic acid group via palladium-catalyzed carbonylation.

-

Rationale: This is a reliable method for converting aryl halides to carboxylic acids.

-

Procedure:

-

In a pressure vessel, combine the 2-chloro-5-methoxy-6-(trifluoromethyl)pyridine intermediate (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq), and a phosphine ligand like dppf (0.1 eq) in a suitable solvent (e.g., DMSO).

-

Add a carbonate base (e.g., K₂CO₃, 2.0 eq) and a carbon monoxide source (e.g., molybdenum hexacarbonyl or CO gas at pressure).

-

Seal the vessel and heat to 80-100°C for 24 hours.

-

After cooling, carefully vent the vessel. Acidify the reaction mixture with aqueous HCl (1M) to pH 2-3.

-

Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

-

Applications in Research and Drug Development

The unique combination of functional groups on this compound makes it a highly valuable building block in modern drug discovery.

Role as a Pharmaceutical Intermediate

Substituted picolinic acids are key components in a wide range of biologically active molecules. The trifluoromethyl group is particularly important in medicinal chemistry as it can enhance metabolic stability, binding affinity, and cell permeability of a drug candidate. This compound serves as an intermediate in the synthesis of more complex molecules, including those investigated for the treatment of respiratory disorders[6]. The trifluoromethylpyridine motif is a crucial structural element in numerous active agrochemical and pharmaceutical ingredients[7].

Utility in Fragment-Based Drug Discovery and as a Building Block

This molecule is classified by some suppliers as a "Protein Degrader Building Block"[3]. This suggests its potential use in the synthesis of bifunctional molecules like PROTACs (Proteolysis-Targeting Chimeras), which are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The carboxylic acid handle allows for straightforward amide bond formation, a common linkage strategy in the assembly of such complex molecules.

The rigid pyridine scaffold, decorated with groups that can engage in various non-covalent interactions (hydrogen bonding, dipole interactions), makes it an attractive fragment for screening against protein targets in fragment-based drug discovery campaigns.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling this compound.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Handle in a well-ventilated area or under a fume hood.

Conclusion

This compound is a specialized chemical intermediate with significant potential in the fields of medicinal chemistry and drug development. Its distinct structural and electronic properties, conferred by the trifluoromethyl and methoxy substituents on the picolinic acid core, make it a valuable building block for creating novel therapeutics. While detailed public data on its synthesis and properties are limited, its structural motifs are present in various advanced pharmaceutical candidates, underscoring its importance for researchers and scientists in the field.

References

- 1. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. calpaclab.com [calpaclab.com]

- 4. arctomsci.com [arctomsci.com]

- 5. PubChemLite - this compound (C8H6F3NO3) [pubchemlite.lcsb.uni.lu]

- 6. KR20190091460A - Novel picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Methoxy-6-(trifluoromethyl)picolinic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of 3-Methoxy-6-(trifluoromethyl)picolinic acid, a key building block in medicinal chemistry. In the absence of extensive empirical data for this specific molecule, this document synthesizes foundational principles of solubility, presents data for the parent compound, picolinic acid, as a surrogate, and offers a detailed protocol for the industry-standard shake-flask method for experimental solubility determination. Furthermore, we explore the utility of computational models in predicting solubility, providing a holistic framework for researchers and drug development professionals to understand and manipulate the solubility of this and similar compounds.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug from administration to its site of action is profoundly influenced by its ability to dissolve in physiological fluids. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable oral bioavailability, which can compromise therapeutic outcomes.[1] For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Therefore, a thorough understanding and characterization of a compound's solubility profile in various solvent systems, including organic solvents which are pivotal in formulation development, is paramount.

This compound is a substituted picolinic acid derivative. The presence of a trifluoromethyl group can significantly impact its physicochemical properties, including its lipophilicity and electronic character, which in turn govern its solubility. The methoxy and carboxylic acid functional groups further contribute to its polarity and potential for hydrogen bonding.

Theoretical Framework: The Energetics of Dissolution

The solubility of a solid in a liquid is governed by the Gibbs free energy of the system. Dissolution occurs when the Gibbs free energy of the solution is lower than the sum of the Gibbs free energies of the solid solute and the pure solvent. This process can be conceptually broken down into three energetic steps:

-

Lattice Energy: The energy required to break the intermolecular forces holding the solid crystal lattice together.

-

Cavitation Energy: The energy needed to create a cavity in the solvent large enough to accommodate a solute molecule.

-

Solvation Energy: The energy released when the solute molecule interacts with the solvent molecules.

A favorable dissolution process occurs when the energy released during solvation compensates for the energy required for lattice disruption and cavity formation. The interplay of these factors is dictated by the physicochemical properties of both the solute and the solvent, encapsulated by the adage "like dissolves like." Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[2]

Physicochemical Properties of this compound

| Property | Value/Information | Source |

| Molecular Formula | C₈H₆F₃NO₃ | [3][4] |

| Molecular Weight | 221.13 g/mol | [3][4] |

| CAS Number | 1214330-74-1 | [3][4] |

| Predicted logP | 1.6 | [4] |

| pKa | Not experimentally determined. The carboxylic acid moiety suggests acidic properties. The pKa of the parent picolinic acid is approximately 5.32.[5] The electron-withdrawing trifluoromethyl group is expected to lower the pKa, making it a stronger acid. | Inferred |

The predicted octanol-water partition coefficient (logP) of 1.6 suggests that this compound has a moderate degree of lipophilicity. This indicates it will likely exhibit solubility in a range of organic solvents.

Surrogate Solubility Data: Picolinic Acid

In the absence of specific solubility data for this compound, examining the solubility of its parent compound, picolinic acid, can provide valuable qualitative insights. It is important to note that the trifluoromethyl and methoxy substituents will alter the solubility profile. The trifluoromethyl group generally increases lipophilicity, potentially enhancing solubility in non-polar organic solvents, while the methoxy group can have varied effects.

Table 1: Experimentally Determined Solubility of Picolinic Acid in Various Solvents at approximately 293-298 K

| Solvent | Solubility (g/kg of solvent) | Reference |

| Water | 862.5 | [6][7] |

| Ethanol | 57.1 | [6][7] |

| Acetonitrile | 17.0 | [6][7] |

This data for picolinic acid demonstrates its high solubility in the polar protic solvent, water, and moderate to low solubility in polar aprotic (acetonitrile) and polar protic (ethanol) organic solvents.[6][7] We can hypothesize that this compound will exhibit a different solubility profile due to its increased lipophilicity.

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[8] This method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.

Rationale Behind the Shake-Flask Method

The shake-flask method is designed to measure the thermodynamic or equilibrium solubility of a compound.[9] By ensuring an excess of solid is present and allowing sufficient time for equilibration, the resulting measurement reflects the true saturation point of the solvent with the solute under the specified conditions. This is distinct from kinetic solubility, which is often measured in high-throughput screening and can overestimate the true solubility due to the formation of supersaturated solutions.[8]

Detailed Experimental Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetonitrile, acetone, ethyl acetate, dichloromethane, n-heptane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation of Solvent: Ensure all organic solvents are of high purity and degassed if necessary.

-

Addition of Excess Solid: Accurately weigh an amount of this compound that is known to be in excess of its expected solubility and add it to a vial.

-

Addition of Solvent: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to sediment. For more complete separation, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Dilution: If necessary, dilute the filtered saturated solution with the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: Calculate the solubility of the compound in the organic solvent, typically expressed in mg/mL or mol/L, taking into account any dilution factors.

Visualizing the Shake-Flask Workflow

Caption: Experimental workflow for the shake-flask solubility determination method.

Computational Approaches to Solubility Prediction

In the absence of experimental data, computational models can provide valuable estimates of solubility.[1] These methods, often based on Quantitative Structure-Property Relationships (QSPR), utilize molecular descriptors to predict solubility in various solvents.

Principles of In Silico Solubility Prediction

QSPR models for solubility are built by correlating a set of calculated molecular descriptors with experimentally determined solubility data for a large and diverse set of compounds.[10] These descriptors can be constitutional, topological, geometric, or electronic in nature. Once a statistically robust model is developed, it can be used to predict the solubility of new compounds.

Available Tools and Methodologies

Several computational tools and methodologies are available for solubility prediction:

-

Machine Learning Models: Techniques such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forests (RF) are increasingly used to build accurate solubility prediction models.[1]

-

Thermodynamic Models: Approaches like the General Solubility Equation (GSE) and COSMO-RS (COnductor-like Screening MOdel for Real Solvents) utilize thermodynamic principles to predict solubility.[10]

-

Abraham Solvation Equation: This linear free energy relationship uses solute and solvent parameters to predict partitioning and solubility.[2]

Logical Framework for Solubility Prediction

Caption: Logical workflow for in silico solubility prediction.

Conclusion and Future Directions

While specific experimental solubility data for this compound in a broad range of organic solvents is currently limited in the public domain, this guide provides a robust framework for its determination and prediction. The detailed protocol for the shake-flask method offers a reliable means of generating high-quality experimental data, which is essential for formulation development and regulatory submissions. Furthermore, the exploration of computational prediction methods provides a valuable tool for early-stage assessment and solvent screening.

For a comprehensive understanding, it is recommended that experimental solubility studies are conducted for this compound in a diverse set of organic solvents, covering a range of polarities and hydrogen bonding capabilities. This empirical data will not only be invaluable for the development of formulations containing this compound but will also serve as a crucial dataset for refining and validating future in silico solubility prediction models.

References

- 1. d-nb.info [d-nb.info]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. PubChemLite - this compound (C8H6F3NO3) [pubchemlite.lcsb.uni.lu]

- 4. calpaclab.com [calpaclab.com]

- 5. picolinic acid [chemister.ru]

- 6. Solubility and Crystallization Studies of Picolinic Acid | MDPI [mdpi.com]

- 7. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 8. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 9. 3-(3-Fluorophenyl)-6-(trifluoromethyl)picolinic acid | C13H7F4NO2 | CID 46314118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

The Ascent of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Trifluoromethylpyridine Compounds

Abstract

The introduction of the trifluoromethyl (-CF3) group into the pyridine ring has given rise to a vast and versatile class of compounds known as trifluoromethylpyridines (TFMPs). These molecules have become a cornerstone in modern medicinal chemistry and agrochemical research, prized for the unique physicochemical properties imparted by the trifluoromethyl moiety. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for this important class of compounds. It further details the impact of prominent TFMP derivatives in major industries and presents quantitative data to aid in structure-activity relationship (SAR) studies and future drug and pesticide design.

Introduction: The Power of a Fluorinated Heterocycle

In the landscape of modern chemistry, few structural motifs have demonstrated the profound impact and versatility of the trifluoromethylpyridine scaffold.[1] The strategic incorporation of a trifluoromethyl group—one of the most powerful electron-withdrawing and metabolically stable moieties—onto the pyridine ring creates a molecule with exceptional properties.[2][3] The trifluoromethyl group significantly enhances lipophilicity, improves metabolic stability against oxidative processes, and modulates the pKa of the pyridine nitrogen, thereby influencing binding affinity to biological targets and membrane permeability.[3][4][5]

These characteristics have been expertly leveraged in the development of numerous high-value commercial products, from next-generation pesticides that secure global food production to life-saving pharmaceuticals targeting a range of diseases.[2][6] More than half of all pesticides introduced in the last two decades are fluorinated, and approximately 40% of these contain a trifluoromethyl group, underscoring the importance of this chemical class.[7][8] This guide delves into the historical origins, the evolution of synthetic strategies, and the transformative applications of these remarkable compounds.

Part 1: Foundational Discoveries & Historical Context

The story of trifluoromethylpyridines begins not with the heterocycle itself, but with its carbocyclic cousin. The journey of trifluoromethylated aromatics was initiated in 1892 when Belgian chemist Frédéric Swarts first achieved the synthesis of benzotrifluoride by reacting benzotrichloride with antimony trifluoride (SbF₃), a transformation now famously known as the Swarts reaction.[9][10][11][12] This pioneering work laid the groundwork for aromatic fluorine chemistry.

However, it was not until 1947 that the first trifluoromethylpyridine was reported, marking a significant milestone in heterocyclic chemistry.[5][7][8] This was achieved through a similar, albeit challenging, process involving the chlorination and subsequent fluorination of picoline (methylpyridine). The initial syntheses were often hampered by harsh conditions and low yields, but the remarkable influence of the -CF3 group on the biological activity of molecules provided a powerful incentive for the development of more efficient and scalable synthetic routes.

Caption: Key milestones in the history of trifluoromethyl-aromatics.

Part 2: The Evolution of Synthetic Methodologies

The demand for trifluoromethylpyridines spurred intense research into their synthesis, leading to the development of three principal strategies, each with distinct advantages and applications.

The "Classic" Halogen Exchange (Halex) Approach

The halogen exchange, or "Halex," method remains the cornerstone of industrial-scale TFMP synthesis. The fundamental logic involves a two-step transformation of readily available picolines (methylpyridines).

Causality and Mechanism: The process begins with the free-radical chlorination of the picoline's methyl group to form a trichloromethylpyridine intermediate. This is followed by a nucleophilic substitution reaction where the chlorine atoms are replaced by fluorine using a fluoride source, most commonly anhydrous hydrogen fluoride (HF).[7] The reaction can be performed in either the liquid or vapor phase, with the latter often being preferred for continuous industrial processes due to its efficiency at high temperatures (>300°C) over catalysts like iron fluorides.[7][8] This approach is particularly effective for producing key agrochemical intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) from 3-picoline.[1][7][13]

Caption: Industrial Halex workflow for TFMP synthesis.

Experimental Protocol: Vapor-Phase Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)

This protocol is a conceptual representation of industrial processes.[7][13][14]

-

Feed Preparation: A feed stream of 3-picoline is vaporized and mixed with chlorine gas (Cl₂).

-

Chlorination: The gaseous mixture is passed through a high-temperature reactor packed with a suitable support to facilitate radical chlorination, converting the methyl group to a trichloromethyl group (-CCl₃) and achieving some nuclear chlorination to yield 2,3-dichloro-5-(trichloromethyl)pyridine.

-

Fluorination: The effluent from the chlorination reactor is immediately mixed with anhydrous hydrogen fluoride (HF) gas.

-

Catalytic Conversion: The new mixture is passed through a second reactor containing a fluorination catalyst (e.g., iron(III) fluoride) at a temperature of 300-400°C. The -CCl₃ group is converted to a -CF₃ group.

-

Purification: The product stream is cooled, and the desired 2,3,5-DCTF is separated from byproducts and unreacted materials through fractional distillation.

The Building Block Strategy: Constructing the Ring

To overcome the often harsh conditions and regioselectivity challenges of the Halex method, chemists developed strategies to construct the pyridine ring from smaller, pre-fluorinated building blocks.[1][7]

Causality and Mechanism: This approach involves cyclocondensation reactions, where acyclic precursors containing the trifluoromethyl group are reacted to form the final heterocyclic ring.[1][15] This method offers superior control over the final substitution pattern, which is critical in pharmaceutical synthesis where precise molecular architecture is paramount. A common building block is ethyl 4,4,4-trifluoro-3-oxobutanoate, which can be condensed with other reagents to form various TFMP isomers.[7]

Caption: General scheme for the building block synthesis of TFMPs.

Modern Direct Trifluoromethylation

The advent of specialized trifluoromethylating reagents has revolutionized the synthesis of TFMPs, particularly in the context of drug discovery. These methods allow for the direct introduction of a -CF3 group onto a pre-existing pyridine ring, often under mild conditions.

Causality and Mechanism: These reactions are invaluable for "late-stage functionalization," where a complex molecule is modified in the final steps of its synthesis. This avoids the need to carry the -CF3 group through a lengthy synthetic sequence. The reagents can be broadly classified by their reactivity:

-

Nucleophilic: Ruppert's reagent (CF₃SiMe₃) acts as a source of the trifluoromethyl anion (CF₃⁻).[10]

-

Radical: Some reagents generate a trifluoromethyl radical (•CF₃) that can add to the pyridine ring.[10]

-

Electrophilic: Reagents developed by pioneers like Yagupolskii and Umemoto, and later the widely used Togni hypervalent iodine reagents, act as a source of an electrophilic trifluoromethyl equivalent ("CF₃⁺").[16][17] These are particularly useful for copper- or palladium-catalyzed cross-coupling reactions with halopyridines or organoboron derivatives.

Experimental Protocol: Copper-Mediated Trifluoromethylation of a Halopyridine

This protocol is a generalized representation of modern cross-coupling methods.[17]

-

Reaction Setup: In a nitrogen-flushed flask, add the halopyridine substrate (e.g., 2-bromopyridine), a copper(I) catalyst (e.g., CuI), a suitable ligand (e.g., 1,10-phenanthroline), and an electrophilic trifluoromethylating reagent (e.g., a Togni reagent).

-

Solvent Addition: Add a dry, degassed organic solvent (e.g., DMF or NMP).

-

Reaction Conditions: Heat the mixture to a specified temperature (e.g., 80-120°C) and stir for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup: Cool the reaction mixture, dilute with an organic solvent like ethyl acetate, and wash with aqueous ammonium chloride and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the desired trifluoromethylpyridine.

Part 3: Transformative Impact and Applications

The availability of robust synthetic methods has allowed TFMP derivatives to become ubiquitous in two major global industries.

Agrochemicals: A Revolution in Crop Protection

The agrochemical sector was the first to realize the immense potential of TFMPs. The introduction of the TFMP moiety was found to dramatically improve efficacy, translocation within the plant, and metabolic stability compared to non-fluorinated analogues.[7][18]

The watershed moment came in 1982 with the commercialization of Fluazifop-butyl by Ishihara Sangyo Kaisha, Ltd.[7][8] This herbicide, used to control grassy weeds, demonstrated superior performance directly attributable to its 5-(trifluoromethyl)pyridin-2-yloxy core. This success catalyzed an explosion of research, leading to a host of highly effective TFMP-based herbicides, insecticides, and fungicides that remain critical to modern agriculture.[6][19]

| Compound Name | Class | Year of Intro. | Key TFMP Intermediate | Mechanism of Action (MoA) |

| Fluazifop-butyl [7][8] | Herbicide | 1982 | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | ACCase Inhibitor |

| Flazasulfuron [7][8] | Herbicide | 1986 | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | ALS Inhibitor |

| Fluazinam [1] | Fungicide | ~1990s | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | Uncoupler of Oxidative Phosphorylation |

| Chlorfluazuron [1] | Insecticide | ~1990s | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | Chitin Synthesis Inhibitor |

| Flonicamid [1] | Insecticide | ~2000s | 4-(Trifluoromethyl)nicotinic acid | Modulator of Chordotonal Organs |

| Fluopyram [7] | Fungicide | ~2010s | 2-Chloro-6-(trifluoromethyl)pyridine | SDHI Fungicide |

Pharmaceuticals: Engineering Superior Drug Candidates

In medicinal chemistry, the TFMP scaffold is a "privileged structure" used to optimize drug properties.[4][20] The -CF3 group's ability to block metabolic oxidation and enhance cell membrane permeability makes it an invaluable tool for improving a drug's pharmacokinetic profile, leading to longer half-lives and better bioavailability.[2][3][4] TFMP derivatives have been successfully developed into five approved pharmaceutical products and two veterinary medicines, with many more candidates currently in clinical trials for a wide range of conditions, including cancer, viral infections, and central nervous system disorders.[4][7][8][20]

Conclusion and Future Outlook

From its challenging beginnings in the mid-20th century, the trifluoromethylpyridine scaffold has ascended to a position of prominence in both academic research and industrial chemistry. The historical evolution from harsh, high-temperature Halex processes to elegant, mild, late-stage functionalization methods reflects the broader progress of synthetic organic chemistry. The continuous demand for TFMP isomers, particularly key intermediates derived from 3-picoline, drives ongoing innovation in process chemistry.[7] As researchers continue to devise novel synthetic methodologies and explore new biological applications, trifluoromethylpyridines are certain to remain a cornerstone of molecular design for the foreseeable future, enabling the creation of next-generation agrochemicals and pharmaceuticals that address critical global challenges.

References

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 9. notes.fluorine1.ru [notes.fluorine1.ru]

- 10. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 11. ck12.org [ck12.org]

- 12. byjus.com [byjus.com]

- 13. alfa-chemical.com [alfa-chemical.com]

- 14. EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 15. CN1103757C - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 16. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. nbinno.com [nbinno.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. nbinno.com [nbinno.com]

The Multifaceted Mechanisms of Picolinic Acid Derivatives: A Technical Guide for Researchers

Introduction: The Versatility of the Picolinate Scaffold